Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate is a synthetic organic compound with the molecular formula C19H21NO4. It is known for its unique chemical structure, which includes a benzoate ester linked to a phenoxyacetyl group. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-chloro-3,5-dimethylphenol with ethyl chloroacetate in the presence of a base to form ethyl 4-chloro-3,5-dimethylphenoxyacetate. This intermediate is then reacted with 4-aminobenzoic acid under acylation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- Methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate
- Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20ClNO4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H20ClNO4/c1-4-24-19(23)14-5-7-15(8-6-14)21-17(22)11-25-16-9-12(2)18(20)13(3)10-16/h5-10H,4,11H2,1-3H3,(H,21,22) |
InChI Key |
KYTMJBXSWUCHBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Origin of Product |
United States |
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